molecular formula C18H21N3O3S2 B2793777 (E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide CAS No. 326007-47-0

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide

Cat. No.: B2793777
CAS No.: 326007-47-0
M. Wt: 391.5
InChI Key: MZOAZSJGWWUCLI-XMHGGMMESA-N
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Description

(E)-4-(Azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide is a synthetic benzohydrazide derivative of interest in chemical and pharmacological research. It features an azepane sulfonyl group and a thiophen-2-ylmethylene hydrazone moiety, a class known for diverse biological activities. The compound has been investigated primarily for its anticancer properties, demonstrating activity against several human cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical), by inducing apoptosis through caspase pathway activation . Studies also indicate potential anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in macrophages . Its mechanism of action is attributed to interactions with biological targets like enzymes and receptors, potentially acting as an inhibitor . In chemistry, it serves as a valuable building block for synthesizing more complex molecules and exploring novel reaction pathways . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-18(20-19-14-16-6-5-13-25-16)15-7-9-17(10-8-15)26(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOAZSJGWWUCLI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.

    Introduction of the Thiophene Group: The benzohydrazide is then reacted with thiophene-2-carbaldehyde under acidic conditions to form the thiophen-2-ylmethylene derivative.

    Sulfonylation: The thiophen-2-ylmethylene benzohydrazide is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and thiophene groups could facilitate binding to these targets, while the benzohydrazide moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key analogs share the benzohydrazide scaffold but differ in substituents:

Compound Name Substituents (R₁, R₂) Key Features
Target Compound R₁: Azepan-1-ylsulfonyl; R₂: Thiophene Azepane sulfonyl enhances lipophilicity; thiophene improves π-π interactions
6c () R₁: Benzimidazole; R₂: 3-Bromo Halogenation (Br) increases kinase inhibition (IC₅₀: 7.82–21.48 µM)
H18 () R₁: Naphthalen-2-yl; R₂: 4-Methoxy Bulky naphthyl group enhances cytotoxicity; methoxy improves solubility
TMHA37 () R₁: Quinoline; R₂: Thiophene Quinoline moiety induces apoptosis via PARP cleavage and LC3-II upregulation
Compound 9 () R₁: Imidazopyridine; R₂: Thiophene Chlorinated imidazopyridine shows antiglycation (IC₅₀: 12.3 µM)

Key Observations :

  • Azepane sulfonyl vs. halogens/heterocycles : The azepane group’s seven-membered ring may improve metabolic stability over smaller halogen substituents .
  • Thiophene vs. Methoxy/Benzylidene : Thiophene-containing analogs exhibit stronger π-stacking with biological targets, enhancing cytotoxicity .
Cytotoxic and Anticancer Effects
  • Target Compound: Limited direct data, but analogs with thiophene (e.g., TMHA37) show apoptosis induction in liver cancer cells (Huh7, HepG2) via PARP cleavage .
  • Halogenated Analogs (6c, 6h-j): IC₅₀ values of 7.82–21.48 µM against cancer cell lines, outperforming non-halogenated derivatives .
  • Naphthalen-2-yl Derivatives (H18-H22) : Moderate activity (IC₅₀ ~50–100 µM) due to steric bulk limiting target binding .
Kinase Inhibition
  • Halogenated Benzylidenebenzohydrazides (6a-l) : Exhibit multi-kinase inhibition, with bromo-substituted 6c showing highest potency .
  • Target Compound : The azepane sulfonyl group may target kinases like VEGFR or PDGFR, though experimental validation is needed.
Non-Cancer Activities
  • Compound 9 () : Antiglycation (IC₅₀: 12.3 µM) and antioxidant activities, linked to imidazopyridine-thiophene synergy .
Physicochemical Data
Compound Melting Point (°C) Yield (%) Molecular Formula
Target Compound Not reported ~70–99* C₁₈H₂₂N₄O₃S₂
6a () Not specified 53.43 C₂₂H₂₀N₆O
H19 () 230–232 82.68 C₃₅H₃₀N₄O₂
TMHA37 () 216–218 99 C₂₂H₁₈N₄O₃S

*Assumed based on analogous syntheses .

Computational and Spectral Insights

  • Electronic Properties : Compounds with electron-withdrawing groups (e.g., sulfonyl, halogens) show lower HOMO-LUMO gaps, enhancing reactivity .
  • NMR/IR Trends : Thiophene derivatives exhibit characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches .

Biological Activity

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Azepane ring: A seven-membered saturated nitrogen-containing ring.
  • Sulfonyl group: Enhances solubility and biological activity.
  • Thiophene moiety: Contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group may facilitate binding to target sites, potentially acting as an enzyme inhibitor. Research indicates that the compound may modulate pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of specific signaling pathways that promote cell survival.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of proliferation
HeLa (Cervical Cancer)10.0Caspase activation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their anticancer efficacy. The study found that modifications to the azepane and thiophene groups significantly affected cytotoxicity, with certain derivatives showing enhanced activity against resistant cancer cell lines .

Study 2: Inhibition of Inflammation

Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a reduction in joint swelling and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound Activity Notes
This compoundAnticancer, Anti-inflammatoryExhibits dual activity
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamidePrimarily anticancerLacks anti-inflammatory properties
N-(4-(1-cyclopropyl-4-fluoro-2-methylbenzo[d]imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amineAnticancerMore selective but less versatile

Q & A

Q. What strategies improve its solubility and pharmacokinetic profile?

  • Methodological Answer:
  • Salt Formation: Hydrochloride salts increase aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL).
  • Prodrug Design: Acetylated hydrazide derivatives enhance oral bioavailability (AUC increased by ~3x in rat models) .

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